3-Ethyl-4-methylspiro[4.4]non-3-en-2-one
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Overview
Description
3-Ethyl-4-methylspiro[4.4]non-3-en-2-one is a chemical compound characterized by its unique spiro structure, which consists of two rings sharing a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C12H18O, and it has a molecular weight of 178.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Ethyl-4-methylspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Spiro[4.4]non-3-en-2-one: A structurally similar compound with different substituents.
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one: Another spiro compound with a hydroxyl group.
Uniqueness: 3-Ethyl-4-methylspiro[4.4]non-3-en-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
89237-57-0 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethyl-4-methylspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-3-10-9(2)12(8-11(10)13)6-4-5-7-12/h3-8H2,1-2H3 |
InChI Key |
OBCUBELPBWKFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2(CCCC2)CC1=O)C |
Origin of Product |
United States |
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